

A Head-to-Head Comparison of E7090 (Tasurgratinib) and Pemigatinib in Cholangiocarcinoma Cells

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Compound of Interest		
Compound Name:	E7090	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent FGFR inhibitors, **E7090** (tasurgratinib) and pemigatinib, in the context of cholangiocarcinoma (CCA). This analysis is supported by experimental data on their mechanisms of action, inhibitory concentrations, and effects on key signaling pathways.

Cholangiocarcinoma, a cancer of the bile ducts, is often diagnosed at advanced stages with limited treatment options.[1] A significant subset of intrahepatic cholangiocarcinomas (iCCA) harbor genetic alterations in the fibroblast growth factor receptor (FGFR) pathway, most commonly FGFR2 fusions.[1] This has led to the development of targeted therapies, including **E7090** (tasurgratinib) and pemigatinib, which are selective inhibitors of FGFRs.[1][2] Both drugs function by binding to the ATP-binding site of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3]

Comparative Efficacy in Cholangiocarcinoma Cell Lines

The antitumor activity of both **E7090** and pemigatinib has been demonstrated in preclinical models of cholangiocarcinoma. A direct comparison of their inhibitory activity against various FGFR2 fusion-positive cell lines reveals their potent effects.



Cell Line	FGFR2 Fusion	E7090 (Tasurgratinib) IC50 (nmol/L)	Pemigatinib IC50 (nmol/L)
NIH/3T3	FGFR2-AHCYL1	Not specified	Not specified
NIH/3T3	FGFR2-BICC1 type 1	Not specified	Not specified
NIH/3T3	FGFR2-TXLNA	Not specified	Not specified
NIH/3T3	FGFR2-KCTD1	Not specified	Not specified
SNU-16 (Gastric Cancer)	FGFR2 Amplification	1.2	Not specified

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.

A study investigating the antitumor activity of tasurgratinib in NIH/3T3 cells expressing various FGFR2 fusion genes found IC50 values ranging from 0.9 to 17.3 nmol/L.[4] While direct comparative IC50 values for pemigatinib in the exact same cell lines were not available in the reviewed literature, preclinical studies have shown its potent activity against cancer cells with FGFR alterations.[5] For instance, in SNU-16 gastric cancer cells with FGFR2 amplification, **E7090** inhibited FGFR phosphorylation with an IC50 of 1.2 nmol/L.[6]

Of particular interest to drug development professionals is the activity of these inhibitors against acquired resistance mutations that can emerge during treatment. A key study evaluated the inhibitory activity of both drugs against the FGFR2 N549H/K mutations, which are known to confer resistance to some FGFR inhibitors.

FGFR2 Mutant	E7090 (Tasurgratinib) IC50 (nmol/L)	Pemigatinib IC50 (nmol/L)
N549H	Potent Inhibition	Attenuated Activity
N549K	Potent Inhibition	Attenuated Activity

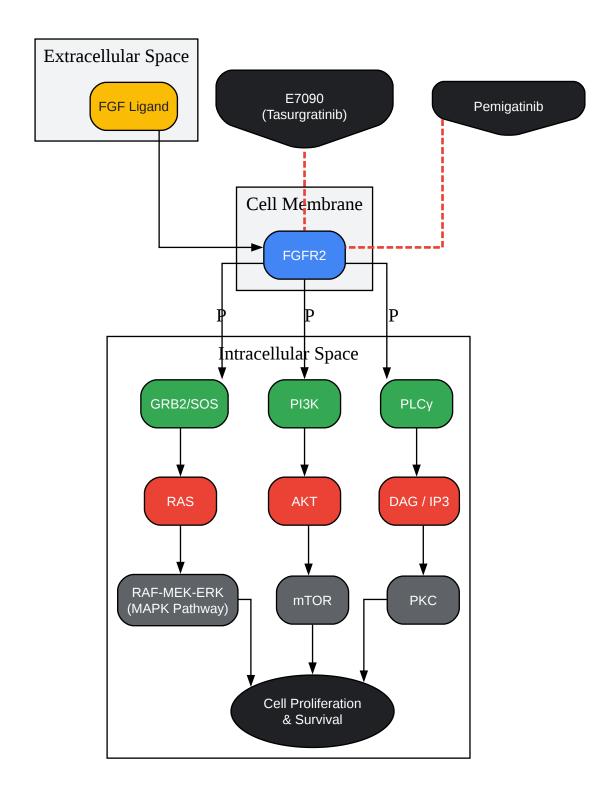


This preclinical data suggests that tasurgratinib may retain activity against certain resistance mutations that could limit the efficacy of pemigatinib.[4]

Mechanism of Action: Inhibiting the FGFR Signaling Cascade

Both **E7090** and pemigatinib are potent and selective inhibitors of FGFR1, 2, and 3.[2][3] In cholangiocarcinoma with FGFR2 fusions, the FGFR2 protein is constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive tumor growth. These pathways include the RAS/MAPK and PI3K/AKT pathways.[2] By blocking the kinase activity of FGFR, both drugs effectively shut down these pro-survival signals.





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Caption: FGFR2 signaling pathway and points of inhibition by **E7090** and pemigatinib.

Experimental Protocols

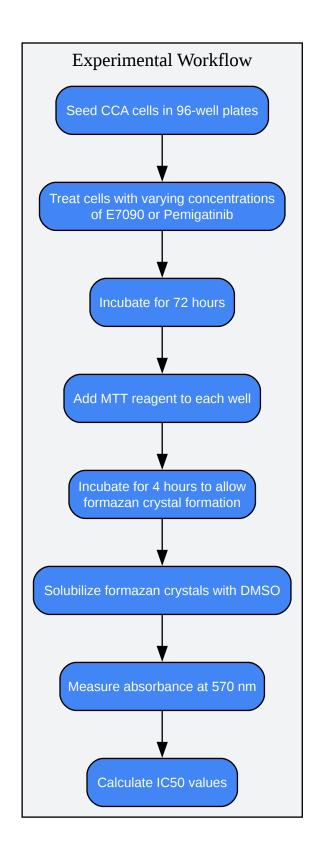


To aid in the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **E7090** and pemigatinib on cholangiocarcinoma cells.





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